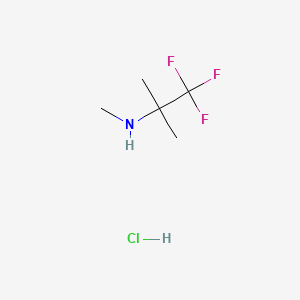
Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride: is a chemical compound with the molecular formula C5H11ClF3N It is a derivative of amine and is characterized by the presence of trifluoromethyl and methyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride typically begins with the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with methylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis process is scaled up, and continuous flow reactors may be used to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation typically results in the formation of corresponding amides or nitriles.
Reduction Products: Reduction leads to the formation of simpler amines.
Substitution Products: Substitution reactions yield a variety of derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a catalyst or a catalyst precursor in various chemical reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of trifluoromethylated amines in biological systems.
Medicine:
Drug Development: It is explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride can inhibit specific enzymes by binding to their active sites.
Receptor Interaction: It may interact with certain receptors, altering their activity and leading to various biological effects.
Mechanism:
Binding: The compound binds to the target molecule, forming a stable complex.
Inhibition/Activation: This binding can either inhibit or activate the target, depending on the nature of the interaction.
Comparación Con Compuestos Similares
- 1,1,1-Trifluoro-2-methylpropan-2-amine
- 2,2,2-Trifluoroethylamine
- Trifluoromethylamine
Comparison:
- Structural Differences: Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride has a unique combination of trifluoromethyl and methyl groups, which distinguishes it from other similar compounds.
- Chemical Properties: The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and stability.
- Applications: While similar compounds may have overlapping applications, this compound is particularly valued for its use in specific synthetic and industrial processes.
Propiedades
Fórmula molecular |
C5H11ClF3N |
|---|---|
Peso molecular |
177.59 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N,2-dimethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H10F3N.ClH/c1-4(2,9-3)5(6,7)8;/h9H,1-3H3;1H |
Clave InChI |
NHFUSBRUNMOOEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(F)(F)F)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


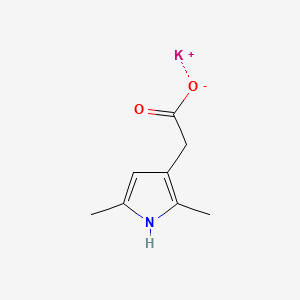
![3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)
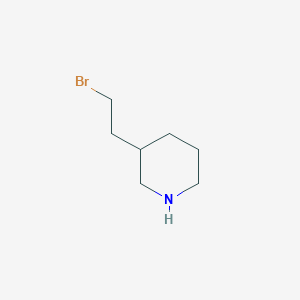
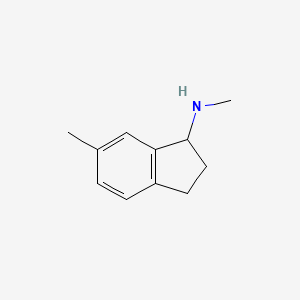
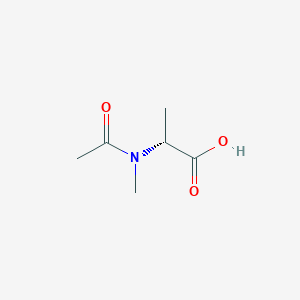
![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)
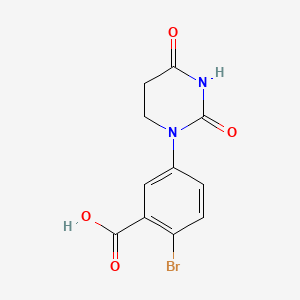
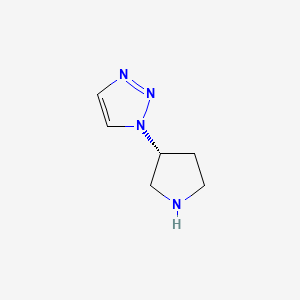

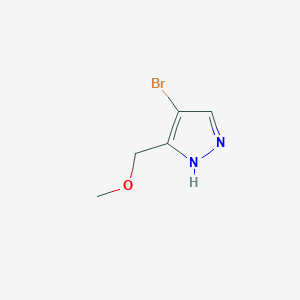
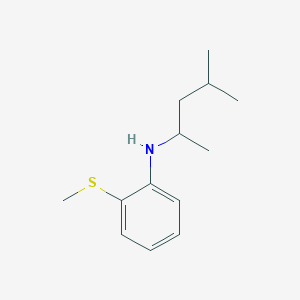

![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15300735.png)

